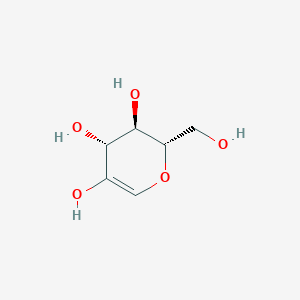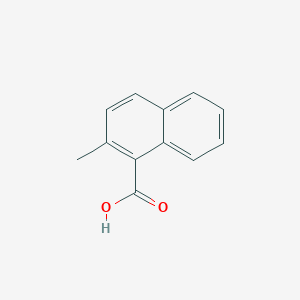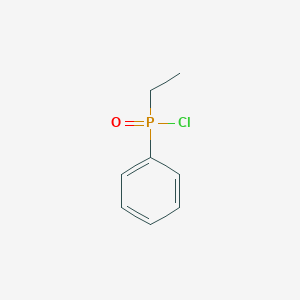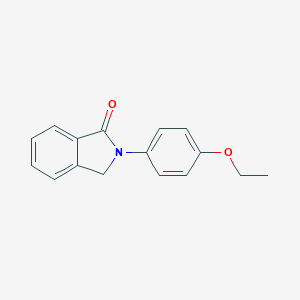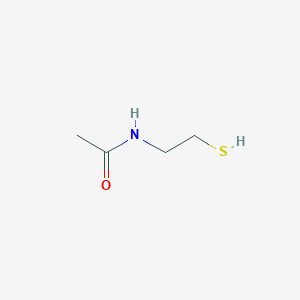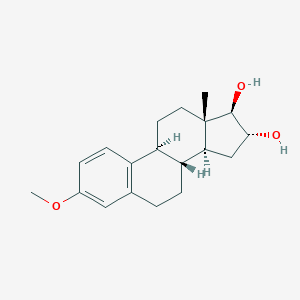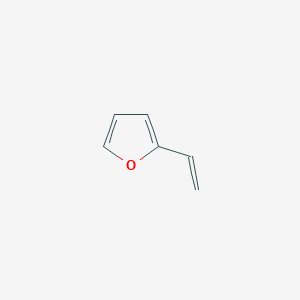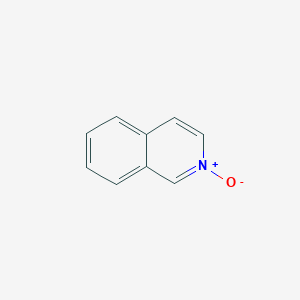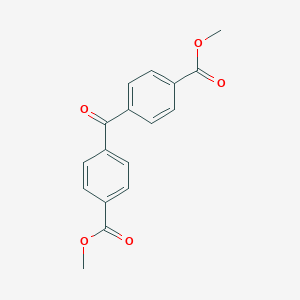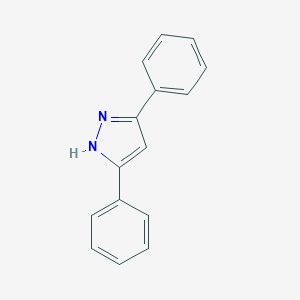
3,5-Diphenylpyrazole
Overview
Description
3,5-Diphenylpyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and phenyl groups at positions 3 and 5. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diphenylpyrazole can be synthesized through various methods. One common approach involves the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods: In industrial settings, the synthesis often involves the use of ethanol, benzaldehyde, and acetophenone, followed by the addition of a base such as sodium hydroxide. The intermediate product, chalcone, is then reacted with hydrazine hydrate to form 3,5-diphenyl-1H-pyrazole .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of aryl halides and bases like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Aryl halides, potassium carbonate, copper catalysts.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of pyrazolines.
Substitution: Formation of N-arylpyrazoles.
Scientific Research Applications
3,5-Diphenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its cytotoxic and oxidative effects on cultured human blood cells.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized as an intermediate in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Diphenylpyrazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
3,5-Diphenylpyrazole derivatives: These include N-substituted 4-amino-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazoles.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3,5-diphenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKUYQCEJILEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061565 | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1145-01-3 | |
| Record name | 3,5-Diphenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diphenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole, 3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diphenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Diphenyl-1H-pyrazole?
A1: 3,5-Diphenyl-1H-pyrazole has the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol. []
Q2: What spectroscopic data is available for 3,5-Diphenyl-1H-pyrazole?
A2: Researchers have characterized 3,5-Diphenyl-1H-pyrazole using various spectroscopic methods, including IR, 1H NMR, and 13C NMR. [, ] These techniques provide detailed information about the compound's structure and bonding.
Q3: Have any crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives been reported?
A3: Yes, several crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives have been reported, including those complexed with metals like copper(II), silver(I), and cobalt(II). [, , , , ] These structures provide insights into the coordination chemistry and potential applications of these compounds.
Q4: How does modifying the structure of 3,5-Diphenyl-1H-pyrazole affect its biological activity?
A4: Research suggests that introducing various substituents on the 3,5-Diphenyl-1H-pyrazole scaffold significantly influences its pharmacological profile. For instance, researchers observed that N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives exhibited notable analgesic activity in mice. [] Similarly, incorporating esters, 2-dialkylaminoethyl ethers, and N-substituted carbamates into the 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole structure led to compounds with depressant, antiarrhythmic, and analgesic activities. []
Q5: Which structural modifications enhance the platelet antiaggregating activity of 3,5-Diphenyl-1H-pyrazole derivatives?
A5: Studies show that introducing specific functional groups, such as propanamides, propanamines, and ethanamines at the 4-hydroxy position of 3,5-Diphenyl-1H-pyrazole, resulted in compounds with enhanced platelet antiaggregating activity, often surpassing the potency of acetylsalicylic acid. []
Q6: What is the impact of incorporating a pyrimidine ring into the 3,5-Diphenyl-1H-pyrazole structure?
A6: Incorporating a pyrimidine ring at the 1-position of 3,5-Diphenyl-1H-pyrazole, specifically creating 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, led to compounds demonstrating notable platelet antiaggregating activity, even surpassing acetylsalicylic acid in some cases. []
Q7: What biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives?
A7: A wide range of biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives, including:
- Anti-inflammatory activity [, , , , , , ]
- Analgesic activity [, , , , ]
- Antipyretic activity [, , ]
- Antiarrhythmic activity [, , , , ]
- Hypotensive activity [, , ]
- Platelet antiaggregating activity [, , , , , , ]
- Sedative activity [, , , ]
- Local anesthetic activity [, , , , , , ]
Q8: Have any in vivo studies been conducted to evaluate the efficacy of 3,5-Diphenyl-1H-pyrazole derivatives?
A8: Yes, various studies have investigated the in vivo efficacy of 3,5-Diphenyl-1H-pyrazole derivatives using animal models. These studies have primarily focused on evaluating their anti-inflammatory, analgesic, antipyretic, antiarrhythmic, hypotensive, and sedative effects in mice and rats. [, , , , , , , , ]
Q9: Has 3,5-Diphenyl-1H-pyrazole or its derivatives been tested in clinical trials for any therapeutic indication?
A9: Currently, there are no published reports of clinical trials involving 3,5-Diphenyl-1H-pyrazole or its derivatives for any specific therapeutic indication.
Q10: Does 3,5-Diphenyl-1H-pyrazole exhibit any catalytic activity?
A10: While 3,5-Diphenyl-1H-pyrazole itself is not widely reported as a catalyst, its derivatives, particularly copper(II) complexes, have been explored as potential catalysts in ethylene polymerization reactions. [, ]
Q11: How is 3,5-Diphenyl-1H-pyrazole typically synthesized?
A11: Several methods have been reported for the synthesis of 3,5-Diphenyl-1H-pyrazole:
- Condensation of dibenzoylmethane with hydrazine hydrate [, ]
- Reaction of chalcone epoxide with hydrazine hydrate followed by dehydration [, ]
- One-pot synthesis from chalcones and hydrazine under mechanochemical ball milling [, ]
Q12: What analytical techniques are used to characterize and quantify 3,5-Diphenyl-1H-pyrazole?
A12: Various analytical techniques are employed to characterize and quantify 3,5-Diphenyl-1H-pyrazole and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information. [, ]
- Infrared (IR) spectroscopy: Reveals functional group presence and bonding information. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern. []
- X-ray diffraction (XRD): Determines the crystal structure and arrangement of molecules. [, , , , ]
- Elemental analysis: Confirms the elemental composition of the compound. []
Q13: Have computational methods been used to study 3,5-Diphenyl-1H-pyrazole?
A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been utilized to investigate the geometry optimization of 3,5-Diphenyl-1H-pyrazole. These calculations provide insights into the electronic structure and properties of the molecule. []
Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 3,5-Diphenyl-1H-pyrazole derivatives?
A14: While QSAR studies have not been extensively reported for 3,5-Diphenyl-1H-pyrazole derivatives, the observed structure-activity relationships suggest their potential application in developing predictive models for specific biological activities. []
Q15: What is known about the stability of 3,5-Diphenyl-1H-pyrazole and its derivatives?
A15: While specific stability data for 3,5-Diphenyl-1H-pyrazole is limited within the provided research, its derivatives, specifically gold(I) complexes with phosphine ligands, exhibited varying degrees of stability in biologically relevant media. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)


